2-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide
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Overview
Description
2-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide is an organic compound with a complex structure that includes a bromine atom, a dimethylamino group, and a methoxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps:
Amidation: The formation of the benzamide core involves reacting a brominated benzoic acid derivative with an amine, such as dimethylamine, under conditions that promote amide bond formation, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution: The final step involves the substitution of the bromine atom with the dimethylamino and methoxyphenyl groups. This can be achieved through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The bromine atom in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the dimethylamino group would yield an N-oxide, while reduction of the benzamide could produce a primary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor ligands. The presence of the dimethylamino group suggests possible interactions with biological targets through hydrogen bonding or electrostatic interactions.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features may allow it to interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dimethylamino group could participate in hydrogen bonding or electrostatic interactions, while the methoxyphenyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Lacks the dimethylamino and methoxyphenyl groups, making it less versatile in terms of functionalization.
2-bromo-N-(2-methoxyphenyl)benzamide: Similar but lacks the dimethylamino group, which may reduce its potential interactions with biological targets.
N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide: Similar but lacks the bromine atom, which could affect its reactivity in substitution reactions.
Uniqueness
The uniqueness of 2-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide lies in its combination of functional groups, which provide a balance of reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the dimethylamino and methoxyphenyl groups enhance its potential interactions with biological targets.
This compound’s versatility makes it a valuable tool in various fields of scientific research, from organic synthesis to medicinal chemistry.
Properties
Molecular Formula |
C18H21BrN2O2 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C18H21BrN2O2/c1-21(2)16(14-9-5-7-11-17(14)23-3)12-20-18(22)13-8-4-6-10-15(13)19/h4-11,16H,12H2,1-3H3,(H,20,22) |
InChI Key |
NDSYVFXOVIVXTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CC=CC=C2OC |
Origin of Product |
United States |
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